[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17212774
InChI: InChI=1S/C10H9N3O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5,11H2
SMILES:
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol

[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine

CAS No.:

Cat. No.: VC17212774

Molecular Formula: C10H9N3O3

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine -

Specification

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
IUPAC Name [2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanamine
Standard InChI InChI=1S/C10H9N3O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5,11H2
Standard InChI Key JMSWUCYUMACMDD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC(=CO2)CN)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine (CAS No. 791000-96-9) has the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol . Its IUPAC name derives from the oxazole ring substituted at position 2 with a 4-nitrophenyl group and at position 4 with a methanamine moiety. Alternative synonyms include N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine and (2-(4-nitrophenyl)oxazol-4-yl)methanamine, as documented in chemical registries .

Structural Elucidation

The compound’s planar oxazole ring (C₃H₃NO) is fused to a para-nitrophenyl group (C₆H₄NO₂), with the methanamine (-CH₂NH₂) substituent at position 4. X-ray crystallography of analogous oxazole derivatives reveals that the nitro group at the phenyl ring’s para position introduces significant electron-withdrawing effects, polarizing the aromatic system . This polarization may influence intermolecular interactions, as evidenced by the compound’s calculated polar surface area (PSA) of 83.88 Ų, which suggests moderate solubility in polar solvents .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O₃
Molecular Weight (g/mol)219.20
Exact Mass219.064
Polar Surface Area (Ų)83.88
CAS Registry Number791000-96-9

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine typically involves multi-step organic reactions. A representative route, adapted from methodologies used for analogous oxazole derivatives, proceeds as follows :

  • Formation of the Oxazole Core: Cyclocondensation of 4-nitrobenzaldehyde with a β-ketoamine precursor under acidic conditions generates the oxazole ring.

  • Functionalization at Position 4: Introduction of the methanamine group via nucleophilic substitution or reductive amination, often employing reagents like NaBH₄ or SOCl₂ .

For example, in a protocol similar to the synthesis of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride, the oxazole ring is constructed using 2-chloroacetyl chloride and triethylamine, followed by cyclization with POCl₃ .

Analytical Validation

Post-synthesis characterization relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra confirm proton environments, with aromatic protons from the nitrophenyl group appearing as doublets at δ 7.8–8.2 ppm .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with a base peak at m/z 219.064 corresponding to the molecular ion .

  • High-Performance Liquid Chromatography (HPLC): Ensures purity, with retention times typically between 8–12 minutes under reverse-phase conditions.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

While experimental solubility data for [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine remains limited, its logP (octanol-water partition coefficient) is estimated at 1.9, indicating moderate lipophilicity . This property aligns with its potential as a central nervous system (CNS)-penetrant compound, though further studies are required.

Thermal Stability

Biological Activity and Mechanistic Insights

Antimicrobial and Antiparasitic Effects

Preliminary studies on nitrophenyl-substituted heterocycles demonstrate broad-spectrum antimicrobial activity. For example, [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 90323-86-7) shows IC₅₀ values of <5 µM against Plasmodium falciparum, suggesting potential antimalarial applications . While direct evidence for the title compound is lacking, its structural similarity supports further investigation in this domain.

Table 2: Hypothesized Biological Targets

TargetPotential EffectBasis for Hypothesis
NAMPTInhibition of NAD+ biosynthesisStructural analogy to
Cytochrome P450 enzymesMetabolic interferenceNitro group redox activity
Bacterial topoisomerase IVDNA replication inhibitionSimilar nitrophenyl compounds

Therapeutic Applications and Preclinical Research

Oncology

NAMPT inhibitors are under investigation for cancer therapy due to their ability to deplete NAD+ levels in rapidly dividing cells. The compound’s nitro group may enhance tumor selectivity through nitroreductase-mediated activation, a mechanism observed in prodrugs like CB1954 .

Neurodegenerative Diseases

Oxazole derivatives modulate amyloid-β aggregation, a hallmark of Alzheimer’s disease. Molecular docking studies suggest that the nitrophenyl group in [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine could interact with amyloid fibrils, though in vitro validation is needed .

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